4-Isocyanato-4-methyltetrahydro-2H-pyran
Description
4-Isocyanato-4-methyltetrahydro-2H-pyran is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a methyl group and an isocyanate (-NCO) functional group at the 4-position. The isocyanate group confers high reactivity, making the compound valuable in synthesizing polyurethanes, pharmaceuticals, and agrochemical intermediates. Its rigid tetrahydropyran scaffold enhances steric stability, while the electron-withdrawing isocyanate group facilitates nucleophilic addition reactions .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-isocyanato-4-methyloxane |
InChI |
InChI=1S/C7H11NO2/c1-7(8-6-9)2-4-10-5-3-7/h2-5H2,1H3 |
InChI Key |
KBQANCJFIWTXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The reactivity and applications of tetrahydropyran derivatives depend heavily on substituent groups. Key analogs include:
*Similarity scores (0–1) based on structural alignment with 4-methyltetrahydro-2H-pyran core .
Key Findings:
- Reactivity Differences: The isocyanate group in the title compound enables rapid reactions with alcohols or amines (e.g., urethane formation), whereas carboxylic acid derivatives (e.g., CAS 85064-61-5) participate in acid-base or coordination chemistry .
- Steric Effects: Methyl substitution at the 4-position enhances steric hindrance in all analogs, but the isocyanate’s linear geometry reduces steric clash compared to bulkier groups like -COOH .
- Isomerism: 3-Hydroxy-2-methyl-4H-pyran-4-one () demonstrates how positional isomerism alters applications; its hydroxyl group at the 3-position makes it more polar and suitable for antioxidant roles compared to the isocyanate analog .
Functional Group-Driven Properties
Isocyanate vs. Carboxylic Acid Derivatives
- Thermal Stability: Isocyanates decompose at lower temperatures (~150°C) via trimerization, while carboxylic acid derivatives (e.g., CAS 85064-61-5) are stable up to 250°C .
- Solubility: The title compound is sparingly soluble in water due to the hydrophobic isocyanate group, whereas carboxylic acid analogs exhibit moderate water solubility at high pH .
Comparison with Methoxy-Substituted Analogs
Compounds like 4-methoxytetrahydro-2H-pyran-4-carbaldehyde () highlight the role of electron-donating groups. The methoxy group increases ring electron density, reducing electrophilicity compared to the isocyanate’s electron-deficient carbon .
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